An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromobenzoyl)oxazole
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromobenzoyl)oxazole
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(3-Bromobenzoyl)oxazole, a heterocyclic aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively available, this document synthesizes information from closely related analogues, predictive models, and established analytical methodologies to offer a robust profile. The guide details the compound's structural and fundamental properties, including predicted lipophilicity and acidity. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these key parameters, providing researchers with a practical framework for their own investigations. This includes methodologies for LogP and pKa determination, as well as thermal stability analysis. The causality behind experimental choices is explained, ensuring a deep understanding of the presented techniques. This guide is intended to be an essential resource for scientists and drug development professionals working with or developing novel oxazole-based compounds.
Introduction and Molecular Overview
2-(3-Bromobenzoyl)oxazole (Figure 1) is a member of the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the oxazole ring, a known pharmacophore, coupled with a brominated benzoyl moiety, suggests potential applications in drug discovery and materials science. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the aromatic ketone functionality can participate in various chemical transformations and may contribute to the molecule's biological activity.
An understanding of the physicochemical properties of 2-(3-Bromobenzoyl)oxazole is paramount for its application. These properties, including solubility, lipophilicity (LogP), acidity (pKa), and thermal stability, govern its behavior in biological systems and its suitability for various experimental and industrial processes.
Figure 1: Chemical Structure of 2-(3-Bromobenzoyl)oxazole
A proposed synthetic route to 2-(3-Bromobenzoyl)oxazole.
In-Depth Experimental Protocols
For researchers requiring empirical data, the following sections provide detailed, step-by-step protocols for determining key physicochemical properties.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for LogP determination.
Protocol: Shake-Flask Method for LogP Determination
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Preparation of Phases:
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Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol.
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Saturate n-octanol with the prepared aqueous buffer.
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Allow the two phases to separate for at least 24 hours.
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Sample Preparation:
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Accurately weigh a small amount of 2-(3-Bromobenzoyl)oxazole and dissolve it in a 1:1 mixture of the pre-saturated n-octanol and aqueous buffer.
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Partitioning:
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Vigorously shake the sample mixture for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.
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Centrifuge the mixture to achieve complete phase separation.
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Analysis:
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Carefully withdraw aliquots from both the n-octanol and aqueous phases.
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Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be generated to ensure accurate quantification. [1]
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Calculation:
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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LogP is the base-10 logarithm of P.
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Workflow for LogP determination using the shake-flask method.
Determination of Acidity (pKa)
The pKa value indicates the strength of an acid in a solution. For 2-(3-Bromobenzoyl)oxazole, the pKa of its conjugate acid (protonated oxazole nitrogen) is of interest. Potentiometric titration is a precise method for pKa determination.
Protocol: Potentiometric Titration for pKa Determination
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Instrumentation:
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A calibrated pH meter with a suitable electrode.
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An automated titrator or a precision burette.
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Sample Preparation:
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Dissolve a known amount of 2-(3-Bromobenzoyl)oxazole in a suitable solvent system, such as a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
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The solution should be free of carbonate to avoid interference.
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Titration:
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Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
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Record the pH at regular intervals of titrant addition.
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Data Analysis:
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Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at half-equivalence.
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Workflow for pKa determination via potentiometric titration.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of a compound. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Protocol: TGA/DSC Analysis
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Instrumentation:
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A simultaneous TGA/DSC instrument.
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Sample Preparation:
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Accurately weigh a small amount of 2-(3-Bromobenzoyl)oxazole (typically 1-5 mg) into a TGA/DSC pan (e.g., aluminum or platinum).
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Analysis:
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Place the sample pan and a reference pan in the instrument.
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Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
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Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.
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Data Interpretation:
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The TGA thermogram will indicate the onset of decomposition as a significant mass loss.
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The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition.
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Workflow for thermal stability analysis using TGA/DSC.
Spectral Characterization (Predicted)
While experimental spectra are not available, the following are predicted key features for 2-(3-Bromobenzoyl)oxazole based on its structure and data from similar compounds.
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¹H NMR: Aromatic protons on the bromophenyl and oxazole rings would be expected in the range of δ 7.0-8.5 ppm. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.
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¹³C NMR: Carbonyl carbon signal expected around δ 180-190 ppm. Aromatic and oxazole carbons would appear in the range of δ 110-160 ppm.
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Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch would be prominent around 1650-1680 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region. [2]* Mass Spectrometry: The molecular ion peak would be observed at m/z 251 and 253 in an approximately 1:1 ratio, characteristic of the presence of a single bromine atom. Fragmentation patterns would likely involve cleavage of the bond between the carbonyl group and the oxazole ring. [3][4]
Conclusion
2-(3-Bromobenzoyl)oxazole presents an intriguing scaffold for further investigation in drug discovery and materials science. This technical guide has provided a comprehensive overview of its predicted physicochemical properties and detailed, actionable protocols for their empirical determination. By synthesizing available data and established methodologies, this document serves as a foundational resource for researchers, enabling them to better understand and utilize this promising compound in their work. The provided experimental workflows are designed to be self-validating and are grounded in authoritative analytical techniques, ensuring the generation of reliable and reproducible data.
References
-
MDPI. (2023). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molbank, 2023(3), M1616. [Link]
-
Solubility of Things. (n.d.). 1-Bromo-3-fluorobenzene. [Link]
-
MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440. [Link]
-
ResearchGate. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
DTIC. (1964). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]
-
Semantic Scholar. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Wikipedia. (n.d.). Oxazole. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
PubChem. (n.d.). Oxazole. [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
-
WGBIS, CES, IISc. (n.d.). Bromine. [Link]
-
PMC - NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
PMC - NIH. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
Online Chemistry notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. [Link]
-
ChemBK. (n.d.). Bromine. [Link]
-
MDPI. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(11), 2821. [Link]
-
PubChem. (n.d.). Benzoxazole. [Link]
-
PMC - PubMed Central. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. [Link]
-
ResearchGate. (2018). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]
-
NIH. (2014). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. [Link]
-
SciSpace. (1968). The mass spectra of some alkyl and aryl oxazoles. [Link]
-
Semantic Scholar. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n‐octanol–water partition coefficient (logP) for druglike molecules using MM‐PBSA method. [Link]
-
SpectraBase. (n.d.). (+/-)-2-(4-BROMOPHENYL)-3-ACETYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE. [Link]
-
PubMed. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
Wikipedia. (n.d.). Bromine. [Link]
-
Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. [Link]
-
Semantic Scholar. (1983). MASS SPECTROMETRY OF OXAZOLES. [Link]
-
National Institute of Standards and Technology. (n.d.). Oxazole. [Link]
-
ResearchGate. (2021). 1 H NMR spectrum of compound 3a. [Link]
-
ResearchGate. (2020). Predicted LogP values for (a) thiazolo[3,2-b]t[5][2][6]riazoles (1a–16a). [Link]
-
The Open Organic Chemistry Journal. (2008). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(3-Bromophenyl)imidazo[2,1-b]oxazole | MDPI [mdpi.com]
- 3. The mass spectra of some alkyl and aryl oxazoles (1968) | John H. Bowie | 45 Citations [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
